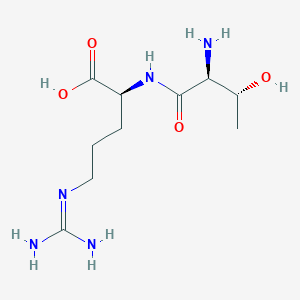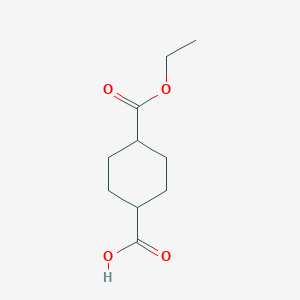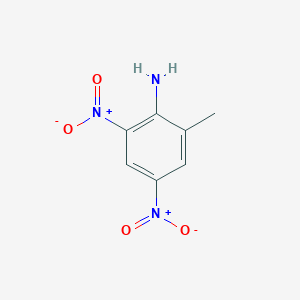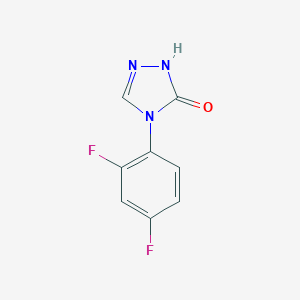
(3,5-Dichlorophenyl)(indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mécanisme D'action
The exact mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by modulating various signaling pathways in the body. For example, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its broad range of pharmacological properties. This makes it a potential candidate for the treatment of various diseases. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (3,5-Dichlorophenyl)(indolin-1-yl)methanone. One area of interest is the development of novel synthetic methods for the production of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (3,5-Dichlorophenyl)(indolin-1-yl)methanone in vivo, which will help to determine its efficacy and safety as a therapeutic agent. Finally, the development of novel drug delivery systems for (3,5-Dichlorophenyl)(indolin-1-yl)methanone may help to overcome its poor solubility and improve its bioavailability.
Méthodes De Synthèse
The synthesis of (3,5-Dichlorophenyl)(indolin-1-yl)methanone involves the condensation of 3,5-dichlorobenzoyl chloride with indole-3-carboxaldehyde in the presence of a base. This reaction leads to the formation of the intermediate (3,5-dichlorophenyl)(indol-3-yl)methanol, which is then oxidized to form (3,5-Dichlorophenyl)(indolin-1-yl)methanone. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of viruses such as HIV and hepatitis B.
Propriétés
Numéro CAS |
61589-16-0 |
|---|---|
Nom du produit |
(3,5-Dichlorophenyl)(indolin-1-yl)methanone |
Formule moléculaire |
C15H11Cl2NO |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
(3,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-11(8-13(17)9-12)15(19)18-6-5-10-3-1-2-4-14(10)18/h1-4,7-9H,5-6H2 |
Clé InChI |
OYPMGWAXRGMRRU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)











